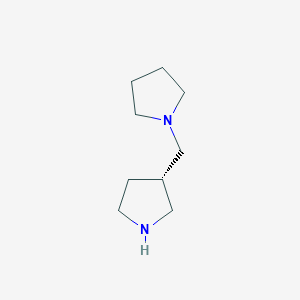

(S)-1-(Pyrrolidin-3-ylmethyl)pyrrolidine

Description

(S)-1-(Pyrrolidin-3-ylmethyl)pyrrolidine is a bicyclic amine featuring two pyrrolidine rings connected via a methylene bridge at the 3-position of the parent pyrrolidine. The (S)-stereochemistry at the chiral center confers distinct stereoelectronic properties, making it valuable in asymmetric catalysis and drug discovery. For instance, it has been utilized as a catalyst in direct asymmetric Michael reactions, where its stereochemical control is influenced by the spatial arrangement of substituents . Its structural flexibility allows for modifications that enhance binding affinity or catalytic efficacy, positioning it as a scaffold of interest in medicinal and synthetic chemistry.

Properties

Molecular Formula |

C9H18N2 |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-[[(3S)-pyrrolidin-3-yl]methyl]pyrrolidine |

InChI |

InChI=1S/C9H18N2/c1-2-6-11(5-1)8-9-3-4-10-7-9/h9-10H,1-8H2/t9-/m0/s1 |

InChI Key |

DZFGWNNSHNOGPV-VIFPVBQESA-N |

Isomeric SMILES |

C1CCN(C1)C[C@H]2CCNC2 |

Canonical SMILES |

C1CCN(C1)CC2CCNC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The activity of pyrrolidine derivatives is highly dependent on substituent type and position. For example:

- (S)-2-(Morpholinomethyl)pyrrolidine: This analog replaces the pyrrolidinylmethyl group with a morpholino moiety, demonstrating superior stereochemical control in catalytic reactions compared to (S)-1-(Pyrrolidin-3-ylmethyl)pyrrolidine. The morpholino group’s electron-rich oxygen enhances transition-state stabilization, improving enantioselectivity .

- CXCR4 Antagonists (e.g., Compound 51a) : Substitution at the pyrrolidine’s 3-position with a methyl group (R1 = 3-CH3) significantly boosts binding affinity to the CXCR4 receptor, highlighting the importance of hydrophobic interactions in receptor-ligand recognition .

Stereochemical Influence

Stereochemistry critically dictates pharmacological and catalytic outcomes:

- Melanocortin Receptor Ligands: (S,R)-configured pyrrolidines act as full agonists at the hMC4R, whereas (R,S) isomers retain receptor affinity but fail to stimulate cAMP production . This mirrors the stereospecificity observed in this compound’s catalytic applications.

- Pyrrolidine Boronic Acids : Despite opposite chirality (R vs. S), some enantiomers adopt similar binding modes in proteasome inhibition, though potency varies . For (S)-configured compounds like the target, stereochemistry often dictates metabolic stability or off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.